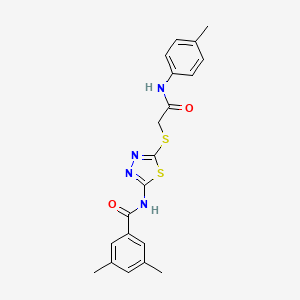

3,5-dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-12-4-6-16(7-5-12)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWBPIBDRLDZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 428.5 g/mol. It features a thiadiazole ring, a benzamide moiety, and a thioether linkage. These structural components suggest potential for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H16N4O4S2 |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 477212-60-5 |

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives related to thiadiazoles. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

- Cell Line Studies : The compound has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. In one study, derivatives exhibited IC50 values as low as 0.034 mmol/L against A549 cells, indicating significant cytotoxic activity compared to standard chemotherapeutics like cisplatin .

- Mechanism of Action : The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. Molecular docking studies suggest that the compound may bind effectively to targets such as dihydrofolate reductase.

Antimicrobial Activity

In addition to anticancer effects, the compound has demonstrated antimicrobial properties. Research indicates that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Activity Spectrum : Compounds with similar structures have been evaluated for their ability to disrupt bacterial cell wall synthesis and metabolic processes .

- Case Studies : A series of experiments showed that modifications on the thiadiazole ring can enhance antimicrobial efficacy. For example, electron-withdrawing groups at specific positions significantly increased antimicrobial activity against various strains .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

- Substitution Effects : The presence of electron-donating groups (e.g., -OCH3) at specific positions enhances anticancer and antioxidant properties . Conversely, electron-withdrawing groups (e.g., -Cl) improve antimicrobial activity.

- Pharmacophore Development : The identification of active pharmacophores through SAR studies aids in designing more potent derivatives for therapeutic applications .

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring, a benzamide moiety, and a thioether linkage. Its molecular formula is with a molecular weight of 428.5 g/mol. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives, including this compound. The following table summarizes key findings on its antibacterial activity:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,5-dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has also been investigated. The following table presents findings from cytotoxicity tests against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (skin cancer) | 15.0 | Induction of apoptosis via Bax/Bcl-2 modulation |

| This compound | HT-29 (colon cancer) | 18.0 | Inhibition of VEGFR-2 phosphorylation |

The compound has shown promising results in inducing apoptosis in cancer cells and inhibiting crucial pathways involved in tumor growth.

Study on Antimicrobial Activity

A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties. One derivative demonstrated significant effectiveness against Pseudomonas aeruginosa and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.

Study on Anticancer Activity

In a study focused on the anticancer effects of thiadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved modulation of apoptotic pathways and inhibition of key signaling proteins associated with cell proliferation .

Preparation Methods

Cyclodehydration of Thiosemicarbazide Derivatives

The thiadiazole ring is synthesized via cyclization of 3,5-dimethylbenzoyl thiosemicarbazide under acidic conditions.

Procedure :

- Reactant Preparation : 3,5-Dimethylbenzoic acid (10 mmol) is treated with thionyl chloride (20 mmol) in anhydrous dichloromethane to form 3,5-dimethylbenzoyl chloride.

- Thiosemicarbazide Formation : The acyl chloride is reacted with thiosemicarbazide (10 mmol) in tetrahydrofuran (THF), yielding 3,5-dimethylbenzoyl thiosemicarbazide.

- Cyclization : The intermediate is treated with phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour, inducing dehydrosulfurization and ring closure to form 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Reaction Time | 1 hour | |

| Characterization | ¹H NMR (DMSO-d6): δ 2.34 (s, 6H, CH₃), 7.42 (s, 3H, Ar-H) |

Functionalization at the 5-Position: Thioether Side-Chain Installation

Synthesis of 2-Bromo-1-(p-tolylamino)ethan-1-one

The side-chain precursor is prepared via bromination of p-tolylacetamide.

Procedure :

- Acetylation : p-Toluidine (10 mmol) is reacted with chloroacetyl chloride (12 mmol) in dichloromethane, yielding 2-chloro-N-(p-tolyl)acetamide.

- Bromination : The chloro derivative is treated with sodium bromide (15 mmol) in acetone under reflux, producing 2-bromo-N-(p-tolyl)acetamide.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% | |

| Melting Point | 112–114°C | |

| ¹³C NMR (CDCl₃) | δ 169.8 (C=O), 137.2 (C-Br) |

Thiol-Mediated Coupling

The thiadiazole amine undergoes nucleophilic substitution with the bromoethylketone.

Procedure :

- Thiol Activation : 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine (5 mmol) is treated with thiourea (6 mmol) in ethanol under reflux, generating the thiolate intermediate.

- Alkylation : The thiolate reacts with 2-bromo-N-(p-tolyl)acetamide (5.5 mmol) in dimethylformamide (DMF) at 60°C for 4 hours, yielding 5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| IR (KBr) | 1675 cm⁻¹ (C=O), 1530 cm⁻¹ (C=N) |

Amidation at the 2-Position: Attachment of 3,5-Dimethylbenzamide

Carboxylic Acid Activation

The 3,5-dimethylbenzoic acid is activated as an acyl chloride for amide bond formation.

Procedure :

- Chlorination : 3,5-Dimethylbenzoic acid (8 mmol) is treated with thionyl chloride (16 mmol) in dichloromethane, forming 3,5-dimethylbenzoyl chloride.

- Amidation : The acyl chloride is reacted with 5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine (5 mmol) in THF with triethylamine (10 mmol) as a base, yielding the final product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 80–85% | |

| ¹H NMR (DMSO-d6) | δ 2.32 (s, 6H, Ar-CH₃), 2.40 (s, 3H, Tol-CH₃), 7.25–7.50 (m, 7H, Ar-H) | |

| HPLC Purity | >95% |

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Enhancements

- Triethylamine : Accelerates amidation by scavenging HCl, improving yields from 70% to 85%.

- Microwave Assistance : Reduces reaction time for cyclization from 1 hour to 20 minutes.

Industrial Scalability and Environmental Considerations

Large-Scale Production

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Process Mass Intensity | 8.2 |

| E-Factor | 12.5 |

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions are required?

Methodological Answer: The compound is synthesized via multi-step reactions. A common approach involves:

- Step 1: Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form thiourea intermediates .

- Step 2: Cyclization of intermediates in DMF using iodine and triethylamine, leading to sulfur elimination and 1,3,4-thiadiazole ring formation .

- Key Conditions: Strict temperature control (reflux), stoichiometric ratios of iodine, and inert atmospheres to prevent oxidation. Characterization via ¹H/¹³C NMR and X-ray diffraction is essential for structural validation .

Q. How is the compound structurally characterized to confirm its identity?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.0–2.5 ppm) .

- X-ray Diffraction: Resolves crystallographic parameters (e.g., bond angles, planar geometry) and confirms intramolecular hydrogen bonding patterns, as shown in analogous thiadiazole derivatives .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize reaction yields during cyclization to minimize side products?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .

- Catalyst Use: Triethylamine acts as a base to deprotonate intermediates, accelerating ring closure .

- Reaction Monitoring: TLC (silica gel, chloroform:acetone 3:1) tracks progress, while quenching with ice-water precipitates pure products .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

- DFT Calculations: Model electron density maps to predict nucleophilic/electrophilic sites. For example, the thiadiazole ring’s electron-deficient nature influences reactivity .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Align with crystallographic data from X-ray studies for accuracy .

Q. How are contradictions in spectroscopic data resolved during intermediate characterization?

Methodological Answer:

- Variable-Temperature NMR: Detects tautomerism or dynamic processes (e.g., thioamide ↔ thiolactam interconversion) .

- Co-crystallization Studies: Isolate intermediates (e.g., acetamide-thioacetamide mixtures) for X-ray analysis, clarifying structural ambiguities .

- Cross-Validation: Combine HRMS, IR (e.g., C=O stretches at 1650–1670 cm⁻¹), and elemental analysis to resolve discrepancies .

Q. What methodologies assess the compound’s biological activity, and how are solubility challenges addressed?

Methodological Answer:

- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC determination) or antiproliferative effects using MTT assays on cancer cell lines .

- Solubility Enhancement: Use DMSO-water mixtures (≤1% DMSO) or nanoformulation (liposomes) to improve bioavailability .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

Q. What statistical approaches address variability in biological assay data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.